2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
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Overview
Description
3,3’-Diamino-4’-methoxyflavone is a flavone derivative known for its significant biological activities. It is a cell-permeable compound that has been studied for its potential therapeutic effects, particularly in the treatment of acute myeloid leukemia. The compound has a molecular formula of C16H14N2O3 and a molecular weight of 282.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diamino-4’-methoxyflavone typically involves the condensation of appropriate aromatic amines with flavone derivatives. One common method includes the reaction of 3-amino-4-methoxybenzaldehyde with 2-hydroxyacetophenone under basic conditions to form the intermediate chalcone, which is then cyclized to produce the flavone structure. Subsequent nitration and reduction steps yield the final product .
Industrial Production Methods
Industrial production methods for 3,3’-Diamino-4’-methoxyflavone are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,3’-Diamino-4’-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted flavones and quinone derivatives, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing other complex flavonoid derivatives.
Biology: The compound is used in studies related to cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of 3,3’-Diamino-4’-methoxyflavone involves several molecular targets and pathways:
Mitochondrial Membrane Potential: The compound reduces mitochondrial membrane potential, leading to apoptosis.
Bad Phosphorylation: It reduces Bad phosphorylation at Ser136, promoting cell death.
Bax and Caspase Activation: It induces the activation of Bax and caspases 3, 8, and 9, which are crucial for the apoptotic process.
Proteasome Inhibition: The compound inhibits the chymotrypsin-like activity of the proteasome, enhancing its apoptotic effects.
Comparison with Similar Compounds
Similar Compounds
Diosmetin: A naturally occurring flavone with similar structural features but different biological activities.
3,3’-Diamino-4’-hydroxyflavone: Another flavone derivative with comparable chemical properties but distinct biological effects.
Uniqueness
3,3’-Diamino-4’-methoxyflavone is unique due to its potent apoptotic effects on leukemia cells and its ability to selectively target cancer cells without harming normal cells. This selectivity makes it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13- |
InChI Key |
JWRJGCUSLSJMMD-QRVIBDJDSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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